molecular formula C17H21N3 B11853485 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine

Cat. No.: B11853485
M. Wt: 267.37 g/mol
InChI Key: UGJOMNFXYZHUQK-UHFFFAOYSA-N
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Description

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine is a complex organic compound that features a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. The key steps include the formation of the quinoline and pyridine rings, followed by their functionalization and coupling.

  • Formation of Quinoline Ring:

    • Starting from aniline derivatives, the quinoline ring can be synthesized via the Skraup synthesis or Doebner-Miller reaction.
    • Reaction conditions: Acidic medium, elevated temperatures, and oxidizing agents such as nitrobenzene.
  • Formation of Pyridine Ring:

    • The pyridine ring can be synthesized using Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
    • Reaction conditions: Mild temperatures and acidic or basic catalysts.
  • Coupling and Functionalization:

    • The quinoline and pyridine rings are then coupled using cross-coupling reactions such as Suzuki or Heck coupling.
    • Reaction conditions: Palladium catalysts, base, and appropriate solvents.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

1-[6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridin-3-yl]-N-methylmethanamine

InChI

InChI=1S/C17H21N3/c1-13-15(12-18-2)9-10-17(19-13)20-11-5-7-14-6-3-4-8-16(14)20/h3-4,6,8-10,18H,5,7,11-12H2,1-2H3

InChI Key

UGJOMNFXYZHUQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)CNC

Origin of Product

United States

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